

Spectroscopic and Structural Elucidation of 6-Phenyl-4-pyrimidinol: A Technical Overview

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Compound of Interest

Compound Name: **6-Phenyl-4-pyrimidinol**

Cat. No.: **B189394**

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Disclaimer: Extensive searches for experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **6-Phenyl-4-pyrimidinol** did not yield a complete and verified dataset within publicly accessible databases and scientific literature. To fulfill the structural and data presentation requirements of this request, this guide will provide a detailed analysis of a closely related and well-characterized compound: 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one. This compound shares key structural motifs with the requested molecule, offering valuable comparative insights for researchers in the field. All data and protocols presented herein pertain to 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The structural characterization of these compounds is paramount for understanding their function and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, a compound of significant interest in chemical biology as a kinesin Eg5 inhibitor. The data is presented in a structured format to facilitate easy reference and comparison for researchers and scientists.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25-7.40	m	5H	Aromatic protons (Phenyl-H)
5.15	d	1H	CH-Ph
2.25	s	3H	CH_3
1.95	m	2H	CH_2
7.7 (broad s)	s	1H	NH
9.2 (broad s)	s	1H	NH

Table 2: ^{13}C NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Chemical Shift (δ) ppm	Assignment
152.5	C=O
144.2	Aromatic C (quaternary)
128.6	Aromatic CH
127.5	Aromatic CH
126.3	Aromatic CH
100.1	C=C (pyrimidine ring)
59.5	CH-Ph
43.1	CH_2
18.2	CH_3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Wavenumber (cm ⁻¹)	Intensity	Assignment
3220	Strong, Broad	N-H Stretch
3030	Medium	Aromatic C-H Stretch
2960	Medium	Aliphatic C-H Stretch
1685	Strong	C=O Stretch (Amide)
1600, 1490, 1450	Medium-Strong	Aromatic C=C Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

m/z	Relative Intensity (%)	Assignment
202	100	[M] ⁺ (Molecular Ion)
187	60	[M-CH ₃] ⁺
125	45	[M-C ₆ H ₅] ⁺
104	80	[C ₆ H ₅ CH=NH] ⁺
77	55	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal

standard ($\delta = 0.00$ ppm). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy

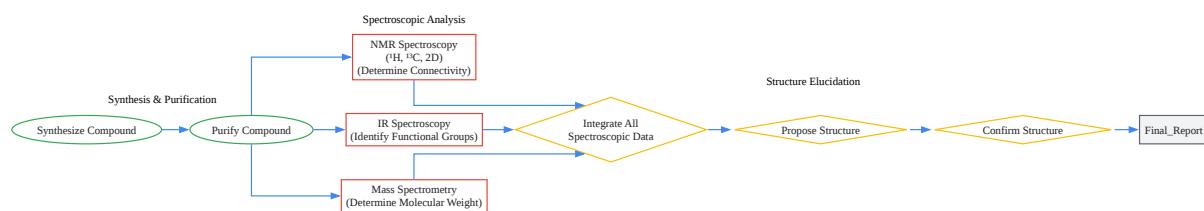
IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra are typically obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of a novel pyrimidine derivative using the spectroscopic techniques discussed.



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Caption: A logical workflow for the synthesis, purification, and structural elucidation of a novel compound using multiple spectroscopic techniques.

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